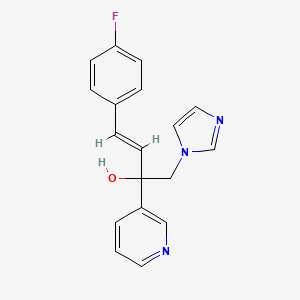

4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol

Description

4-(4-Fluorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol is a synthetic compound featuring a fluorinated aromatic ring, an imidazole heterocycle, and a pyridine moiety linked via a butenol backbone. Its structure combines pharmacophoric elements common in bioactive molecules, such as antifungal, anticancer, or enzyme-targeting agents.

Properties

Molecular Formula |

C18H16FN3O |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

(E)-4-(4-fluorophenyl)-1-imidazol-1-yl-2-pyridin-3-ylbut-3-en-2-ol |

InChI |

InChI=1S/C18H16FN3O/c19-17-5-3-15(4-6-17)7-8-18(23,13-22-11-10-21-14-22)16-2-1-9-20-12-16/h1-12,14,23H,13H2/b8-7+ |

InChI Key |

JXJYOUPEMAQRAH-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(CN2C=CN=C2)(/C=C/C3=CC=C(C=C3)F)O |

Canonical SMILES |

C1=CC(=CN=C1)C(CN2C=CN=C2)(C=CC3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the fluoro-phenyl group: This step might involve a nucleophilic aromatic substitution reaction.

Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis.

Coupling of the imidazole and pyridine rings: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.

Final assembly of the butenol structure: This can be achieved through aldol condensation followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The double bond can be reduced to a single bond.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 2: Stereochemical and Physicochemical Properties

Research Findings and Implications

- Stereochemistry : Enantiomers of related compounds (e.g., Compound A) show distinct biological activities, underscoring the need for chiral resolution in the target compound’s development .

- Crystal Packing : Isostructural compounds (E, F) demonstrate how halogen substitutions (Cl vs. F) minimally alter unit-cell parameters but affect molecular conformation .

- Binding Interactions : The hydroxyl group in the target compound may engage in hydrogen bonding akin to carbamate oxygen in Compound A, but with reduced metabolic stability .

Biological Activity

The compound 4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C15H14FN3O |

| Molecular Weight | 273.29 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc1ccc(cc1)C=C(C(=O)C2=CN=CN2)F |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as a positive allosteric modulator (PAM) of the GABA-A receptor, which is crucial in mediating inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and insomnia.

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Several studies have reported that imidazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been highlighted in various preclinical trials. For example, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cell lines.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in disease pathways. For instance, it has been reported to inhibit lipoxygenase (LOX) activity, which is implicated in inflammatory processes. This inhibition may contribute to its anti-inflammatory properties.

Case Study 1: GABA-A Receptor Modulation

A study conducted by researchers exploring the PAM effects of imidazole derivatives found that this compound significantly enhanced GABA-induced currents in neuronal cultures. The results indicated a potential for developing anxiolytic drugs based on this compound's structure.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that demonstrated effective antimicrobial properties, supporting further exploration into its use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the imidazole ring can significantly affect biological activity. For example, substituents at specific positions on the aromatic rings have been shown to enhance potency against specific targets.

Metabolic Stability

Studies evaluating the metabolic stability of this compound revealed that it maintains structural integrity over extended periods in biological systems, suggesting favorable pharmacokinetic properties for therapeutic development.

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by functionalization with fluorophenyl and pyridinyl groups. For example:

- Step 1 : Condensation of 4-fluorophenylacetone with imidazole derivatives under basic conditions.

- Step 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridinyl moiety.

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity and temperature gradients .

- Validation : Confirmed via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and stereochemistry. For example, H NMR peaks at δ 8.3–7.1 ppm indicate aromatic protons from the fluorophenyl and pyridinyl groups .

- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H] at m/z 354.1247) .

- X-ray Diffraction : Resolves bond lengths and angles, particularly for crystallizable derivatives .

Q. How can reaction conditions be optimized to improve yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in coupling reactions.

- Catalyst Use : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency.

- Temperature Control : Maintaining 60–80°C prevents side reactions during imidazole ring formation .

Q. What are common impurities encountered during synthesis?

- By-products : Unreacted starting materials (e.g., 4-fluorophenylacetone) or dimerized intermediates.

- Mitigation : TLC monitoring (hexane:ethyl acetate = 3:1) and gradient elution in column chromatography .

Q. How is purity assessed post-synthesis?

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 64.5%, H: 4.3%, N: 11.3%).

- HPLC : Purity >98% confirmed using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities?

- Software Tools : SHELXL refines crystal structures by optimizing bond lengths and angles. For centrosymmetric crystals, parameter "x" (incoherent scattering analysis) avoids false chirality assignments .

- Example : A similar compound (PDB: 2RE) showed a dihedral angle of 56.26° between fluorophenyl and pyridinyl groups, clarifying non-planarity .

Q. What strategies address regioselectivity challenges in imidazole functionalization?

- Directing Groups : Electron-withdrawing groups (e.g., -F) guide electrophilic substitution to specific positions.

- Microwave-Assisted Synthesis : Accelerates regioselective formation (e.g., 85% yield for 1,2,4-trisubstituted imidazoles) .

Q. How are dihedral angles analyzed to predict molecular flexibility?

- Comparative Data : Chalcone analogs (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles ranging from 7.14° to 56.26°, influencing conjugation and bioactivity .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) validate experimental angles and predict intramolecular interactions .

Q. What methodologies identify biological targets for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.